molecular formula C7H5BrClN3 B8045228 6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine

6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine

Cat. No.: B8045228
M. Wt: 246.49 g/mol
InChI Key: CINYPTREJWMTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine (CAS: 1956327-66-4, MFCD29059269) is a halogenated heterocyclic compound characterized by a fused imidazo[1,2-a]pyrimidine core. Its structure features bromo (Br) and chloro (Cl) substituents at positions 6 and 3, respectively, and a methyl group at position 2. This compound is cataloged with 95% purity and is utilized in pharmaceutical and agrochemical research due to the versatility of its scaffold for functionalization . Imidazo[1,2-a]pyrimidines are pharmacologically significant, exhibiting antimicrobial, antitrypanosomal, and antiproliferative activities, as demonstrated in related derivatives .

Properties

IUPAC Name

6-bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClN3/c1-4-6(9)12-3-5(8)2-10-7(12)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINYPTREJWMTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=C(C=NC2=N1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C7H6BrClN3
  • Molecular Weight : 232.47 g/mol
  • Structural Features : The compound features a bromine atom at the 6-position and a chlorine atom at the 3-position of the imidazo ring, influencing its reactivity and interactions with biological targets.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition :
    • It acts as a potent inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2, which is significant for drug metabolism .
    • The interaction with cytochrome P450 enzymes leads to altered metabolism of xenobiotics and endogenous compounds, potentially affecting drug efficacy and toxicity .
  • Anti-Cancer Activity :
    • Studies have shown that this compound can induce apoptosis in cancer cell lines. For example, it has been reported to initiate the proteolytic phase of apoptosis in colon cancer cells (HT-29 and Caco-2) through mitochondrial pathways involving cytochrome c release and caspase activation .
    • Its derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
  • Cellular Signaling Modulation :
    • The compound influences key signaling pathways within cells, affecting gene expression and cellular metabolism . This modulation can lead to significant changes in cellular responses to external stimuli.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Details
Enzyme InhibitionPotent inhibitor of CYP1A2; affects drug metabolism
Anti-Cancer EffectsInduces apoptosis in cancer cell lines; cytotoxicity against various cancers
Cellular EffectsModulates signaling pathways; influences gene expression

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cytotoxicity Against Cancer Cells :
    • Research demonstrated that derivatives of this compound exhibited significant cytotoxicity against colon cancer cell lines (HT-29 and Caco-2), with mechanisms linked to apoptosis via mitochondrial pathways .
  • Interaction with Cytochrome P450 :
    • A study highlighted its role as an inhibitor of CYP1A2, emphasizing its impact on drug metabolism and potential for drug-drug interactions .
  • Anti-inflammatory Potential :
    • Some derivatives have shown anti-inflammatory properties, indicating a broader therapeutic potential beyond oncology .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Substituent Variations

The biological and physicochemical properties of imidazo[1,2-a]pyrimidines are heavily influenced by substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Substituent Profiles of Selected Imidazo[1,2-a]pyrimidines/Pyridines
Compound Name Position 2 Position 3 Position 6 Position 8 Key References
6-Bromo-3-chloro-2-methylimidazo[1,2-a]pyrimidine Methyl (CH₃) Cl Br -
6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine Chloromethyl (Cl-CH₂) NO₂ Br -
8-Bromo-6-chloro-2-chloromethylimidazo[1,2-a]pyridine Chloromethyl (Cl-CH₂) - Cl Br
6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine Trifluoropropylsulfonylmethyl (CF₃-CH₂-SO₂-CH₂) NO₂ Cl Pyridin-4-yl

Key Observations :

  • Position 2 : Methyl groups (target compound) may improve metabolic stability compared to sulfonyl or chloromethyl groups (), which could increase solubility but reduce membrane permeability.
Table 3: Reported Bioactivities of Analogues
Compound Class/Substituents Bioactivity Mechanism/Application Reference
8-Aryl-6-chloro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines Antitrypanosomal (IC₅₀: <1 μM) Inhibition of Trypanosoma brucei
Pyrimido[1,2-a]pyrimidines with electron-withdrawing groups Antibacterial (MIC: 2–16 μg/mL) Quinolone-like topoisomerase inhibition
3-Nitroimidazo[1,2-a]pyridines Antiprotozoal Redox-activated nitroreductase targeting

Comparison with Target Compound :

  • However, the absence of nitro or sulfonyl groups may limit redox-driven activity seen in .

Physicochemical and Spectroscopic Properties

Table 4: Spectroscopic Data for Selected Derivatives
Compound Name Melting Point (°C) FT-IR (Notable Peaks, cm⁻¹) NMR (¹H/¹³C δ ppm) Reference
Methyl (Z)-2-((4-chlorophenyl)amino)-... >300 3398 (N-H), 1679 (C=O) 3.48 (OCH₃), 7.07–7.62 (aromatic H)
6-Chloro-3-nitro-8-(pyridin-4-yl)-... Not reported 1633 (C=N), 1567 (NO₂) Not reported

Inferences for Target Compound :

  • High thermal stability (melting point >300°C) is expected, as seen in structurally complex imidazo[1,2-a]pyrimidines .
  • FT-IR peaks for C-Br (∼600 cm⁻¹) and C-Cl (∼700 cm⁻¹) would differentiate it from nitro-containing analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.